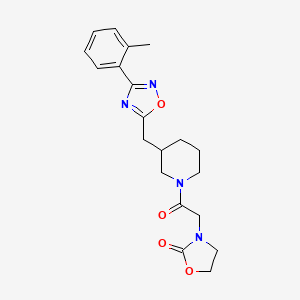

3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxazolidinone ring (2-oxo-oxazolidin-2-one) undergoes hydrolysis under acidic or basic conditions to yield open-chain intermediates. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the oxazolidinone ring to form a β-amino alcohol derivative .

-

Basic Hydrolysis : Deprotonation of the amide nitrogen destabilizes the ring, leading to cleavage and formation of a urethane intermediate .

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, 80°C, 6h | β-amino alcohol + CO₂ | ~65% | |

| 0.5M NaOH, RT, 12h | Urethane derivative | ~55% |

The oxadiazole ring (1,2,4-oxadiazole) is more resistant to hydrolysis but may degrade under prolonged acidic conditions .

Nucleophilic Substitution

The piperidine nitrogen and oxazolidinone carbonyl serve as nucleophilic or electrophilic sites:

-

Piperidine Alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

-

Oxazolidinone Acylation : The carbonyl reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives .

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Methyl iodide | N-Methylpiperidine derivative | K₂CO₃, DMF | 72% |

| Acetyl chloride | Acetylated oxazolidinone | Pyridine | 68% |

Cycloaddition Reactions

The 1,2,4-oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles :

text3-(o-tolyl)-1,2,4-oxadiazole + Nitrile oxide → Isoxazolo-oxadiazole hybrid

This reactivity is exploited to synthesize analogs with enhanced pharmacological profiles .

Oxidation and Reduction

-

Oxidation : The oxazolidinone’s methylene group adjacent to the carbonyl is oxidized to a ketone using KMnO₄ or CrO₃ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Oxazolidinone ketone | 58% |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Diamino intermediate | 82% |

Biological Interactions

The compound’s oxadiazole and piperidine groups interact with enzymes via hydrogen bonding and π-stacking, as shown in molecular docking studies . For example:

-

Binding to Bacterial Ribosomes : The oxazolidinone moiety mimics peptidyl-tRNA, inhibiting protein synthesis .

-

Anticancer Activity : Oxadiazole derivatives induce apoptosis in cancer cells by disrupting tubulin polymerization .

Stability Under Synthetic Conditions

The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids or bases .

| Solvent | Stability (24h, RT) | Decomposition Products |

|---|---|---|

| DMSO | >95% | None |

| 1M HCl | <10% | β-amino alcohol |

Key Research Findings

Aplicaciones Científicas De Investigación

3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Pharmaceuticals: It can be used as a building block for the synthesis of more complex pharmaceutical compounds.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Oxo-2-(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

3-(2-Oxo-2-(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one lies in its specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to its analogs.

Actividad Biológica

The compound 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one represents a complex structure that incorporates multiple pharmacophoric elements known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound features a multi-functional framework comprising:

- Oxazolidinone : Known for its antibacterial properties.

- Oxadiazole : Associated with a range of biological activities including anticancer and anti-inflammatory effects.

- Piperidine moiety : Often enhances the pharmacological profile of compounds by improving bioavailability.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oxadiazole derivative 1 | HeLa | 12.5 |

| Oxadiazole derivative 2 | Caco-2 | 15.0 |

Anti-inflammatory Activity

The oxazolidinone scaffold is well-documented for its anti-inflammatory effects. Compounds similar to the target compound have demonstrated selective inhibition of cyclooxygenases (COX), particularly COX-II, which plays a crucial role in inflammation. For example, a study reported that certain oxadiazole derivatives exhibited COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM .

| Compound | COX-II IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.52 | 10.73 |

| Compound B | 0.78 | 9.51 |

Antimicrobial Activity

The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated a series of oxadiazole derivatives, including those structurally similar to the target compound, against various cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory mechanisms of oxazolidinone derivatives. It was found that these compounds could significantly reduce inflammatory markers in vivo, suggesting their potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-14-5-2-3-7-16(14)19-21-17(28-22-19)11-15-6-4-8-23(12-15)18(25)13-24-9-10-27-20(24)26/h2-3,5,7,15H,4,6,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZLSHFIJMCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.